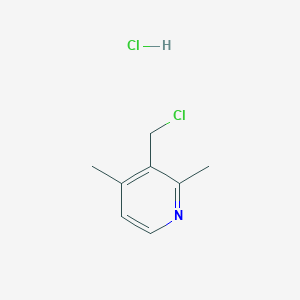

Pyridine, 3-(chloromethyl)-2,4-dimethyl-, hydrochloride

Description

Pyridine, 3-(chloromethyl)-2,4-dimethyl-, hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a chloromethyl group at position 3 and methyl groups at positions 2 and 4. The hydrochloride salt enhances its stability and solubility.

Key structural attributes:

- Position 3: Chloromethyl (-CH₂Cl) group, a reactive site for nucleophilic substitution.

- Positions 2 and 4: Methyl (-CH₃) groups, which increase steric hindrance and lipophilicity.

- Hydrochloride salt: Improves crystallinity and aqueous solubility.

Properties

IUPAC Name |

3-(chloromethyl)-2,4-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-4-10-7(2)8(6)5-9;/h3-4H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREORKCZXHPTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619382 | |

| Record name | 3-(Chloromethyl)-2,4-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208167-86-6 | |

| Record name | 3-(Chloromethyl)-2,4-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(chloromethyl)-2,4-dimethyl-, hydrochloride typically involves the chloromethylation of 2,4-dimethylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and distillation ensures the final product’s purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines under mild to moderate temperatures.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Oxidized pyridine derivatives.

Reduction Products: Reduced forms such as alcohols or amines.

Scientific Research Applications

Pyridine, 3-(chloromethyl)-2,4-dimethyl-, hydrochloride is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Used in the study of enzyme mechanisms and as a building block for biologically active compounds.

Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

Industry: Employed in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.

Mechanism of Action

The mechanism by which Pyridine, 3-(chloromethyl)-2,4-dimethyl-, hydrochloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The chloromethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. This reactivity is harnessed in the synthesis of more complex molecules, where it can form bonds with nucleophiles, leading to the formation of new chemical entities.

Molecular Targets and Pathways:

Enzymatic Reactions: It can inhibit or modify enzyme activity by reacting with active site residues.

Cellular Pathways: In medicinal chemistry, it may interact with cellular receptors or proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Reactivity

The position and nature of substituents significantly influence chemical behavior. Below is a comparative analysis:

Table 1: Structural and Physical Properties

Key Observations:

- Steric Effects : The 2,4-dimethyl groups in the target compound reduce accessibility of the 3-CH₂Cl group compared to unsubstituted analogs like 2-(chloromethyl)pyridine HCl.

- Electrophilicity : Compounds with multiple chloro groups (e.g., 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl ) exhibit higher electrophilic character.

- Synthetic Utility : 3-(Chloromethyl)pyridine HCl is a precursor in drug synthesis, while the target compound’s methyl groups may favor applications requiring lipophilic intermediates.

Table 2: Bioactivity Comparison

Discussion:

Biological Activity

Pyridine derivatives are known for their diverse biological activities, making them significant in pharmaceutical research. The compound Pyridine, 3-(chloromethyl)-2,4-dimethyl-, hydrochloride is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 171.64 g/mol

The presence of the chloromethyl group at the 3-position and methyl groups at the 2 and 4 positions contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| MCF-7 | 2.67 | Induces apoptosis via caspase-3 activation |

| PC-3 | 5.00 | Moderate inhibition |

| HEPG-2 | 1.50 | High inhibitory activity |

| SW480 | 3.00 | Effective against colon cancer |

| HUVEC | 4.00 | Inhibits endothelial cell proliferation |

In a study conducted by researchers, it was found that treatment with this compound led to a 5.2-fold increase in caspase-3 levels in MCF-7 cells compared to controls, indicating its role in promoting apoptosis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 30 µg/mL |

| Aspergillus fumigatus | 20 µg/mL |

Studies indicate that the presence of the chloromethyl group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Caspase Activation : The compound activates caspase-3, a critical enzyme in the apoptosis pathway.

- VEGFR-2 Inhibition : Molecular docking studies suggest that it interacts with VEGFR-2, inhibiting angiogenesis in tumor cells .

- Membrane Disruption : Its amphiphilic nature allows it to disrupt microbial membranes effectively.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on MCF-7 Cells : A detailed study demonstrated that treatment with this compound resulted in a significant reduction of cell viability and increased apoptosis markers after 24 hours of exposure.

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this pyridine derivative showed superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(chloromethyl)-2,4-dimethylpyridine hydrochloride?

Answer:

The synthesis typically involves chlorination of precursor pyridine derivatives. Key steps include:

- Chloromethylation : Reaction of 2,4-dimethylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions .

- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization considerations : Temperature control (0–5°C during chloromethylation) and stoichiometric ratios of reagents to minimize side products like di-substituted derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 4, chloromethyl at position 3) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular formula (CHClN) and fragmentation patterns .

- X-ray crystallography : Resolve steric effects from the 2,4-dimethyl groups and chloride ion positioning .

Advanced: How do steric and electronic effects of the 2,4-dimethyl groups influence nucleophilic substitution at the chloromethyl site?

Answer:

- Steric hindrance : The 2,4-dimethyl groups reduce accessibility to the chloromethyl group, slowing reaction rates with bulky nucleophiles (e.g., amines) .

- Electronic effects : Electron-donating methyl groups increase electron density on the pyridine ring, potentially stabilizing transition states in SN2 mechanisms .

Experimental validation : Kinetic studies comparing substitution rates with/without methyl groups (e.g., using pyridine analogs) .

Advanced: How can researchers resolve contradictions in reported reaction yields for its synthesis?

Answer:

Discrepancies may arise from:

- Impurity of starting materials : Use HPLC-pure 2,4-dimethylpyridine to avoid side reactions .

- Moisture sensitivity : The chloromethyl intermediate is hygroscopic; rigorous drying of solvents (e.g., molecular sieves in THF) improves yield .

- Catalyst variability : Screen Lewis acids (e.g., ZnCl vs. AlCl) to identify optimal conditions .

Advanced: What strategies mitigate challenges in handling its hygroscopic nature during biological assays?

Answer:

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .

- In-situ preparation : Generate the compound immediately before assays using anhydrous HCl in acetonitrile .

- Stability monitoring : Use Karl Fischer titration to quantify residual moisture in batches .

Basic: What are its applications in medicinal chemistry research?

Answer:

- Antimicrobial studies : The chloromethyl group enables covalent binding to bacterial enzymes (e.g., penicillin-binding proteins) .

- Prodrug development : Acts as a lipophilic carrier for targeted drug delivery (e.g., coupling to anticancer agents via hydrolyzable esters) .

Advanced: How to design mechanistic studies for its alkylation reactions in peptide modification?

Answer:

- Trapping intermediates : Use nucleophiles (e.g., NaN) to isolate azido derivatives and confirm reaction pathways .

- Kinetic isotope effects : Compare for C-Cl bond cleavage in deuterated solvents to distinguish between SN1/SN2 mechanisms .

- Computational modeling : DFT calculations to map transition states and steric interactions from the 2,4-dimethyl groups .

Basic: How does its reactivity compare to analogs like 4-(chloromethyl)pyridine hydrochloride?

Answer:

Advanced: What precautions are critical when using this compound in cross-coupling reactions?

Answer:

- Pd-catalyst selection : Use bulky ligands (e.g., XPhos) to prevent coordination with the pyridine nitrogen .

- Oxygen-free conditions : Degas solvents to avoid oxidation of chloromethyl to aldehyde byproducts .

- Post-reaction quenching : Add EDTA to chelate metal catalysts and prevent undesired side reactions .

Advanced: How to address low reproducibility in biological activity assays?

Answer:

- Batch variability : Characterize each batch via LC-MS to confirm purity >98% .

- Buffer compatibility : Avoid phosphate buffers (risk of precipitating hydrochloride salt); use HEPES or Tris .

- Control experiments : Include analogs (e.g., 3-methylpyridine) to isolate the chloromethyl group’s contribution to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.